5-Bromo-2-hydroxybenzaldehyde oxime

Description

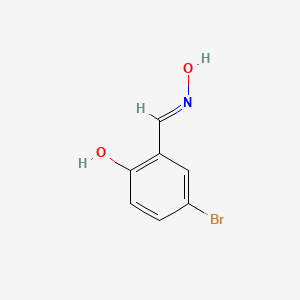

5-Bromo-2-hydroxybenzaldehyde oxime (C₇H₆BrNO₂) is a brominated aromatic oxime derivative characterized by an oxime (-CH=N-OH) functional group at the aldehyde position and a hydroxyl (-OH) group at the ortho position relative to the bromine substituent. Its molecular structure (Fig. 1) has been confirmed via single-crystal X-ray diffraction, revealing a planar geometry stabilized by intramolecular hydrogen bonding . Key physicochemical properties include:

Properties

IUPAC Name |

4-bromo-2-(hydroxyiminomethyl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO2/c8-6-1-2-7(10)5(3-6)4-9-11/h1-4,10-11H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSDJVLAQRCCLPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)C=NO)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-Bromo-2-hydroxybenzaldehyde oxime (C7H6BrNO2) is an organic compound that has garnered attention for its diverse biological activities. This article explores its biological properties, synthesis, and potential applications in medicinal chemistry, particularly focusing on its antiviral, antibacterial, and metal extraction capabilities.

Molecular Formula: C7H6BrNO2

Molecular Weight: 216.03 g/mol

CAS Number: 82486-43-9

This compound is characterized by the presence of a bromine atom at the 5-position and a hydroxyl group at the 2-position of the benzaldehyde structure, which contributes to its reactivity and biological activity.

1. Antiviral Activity

Recent studies have indicated that derivatives of this compound exhibit significant antiviral properties. For instance, compounds synthesized from this oxime have shown promising results against various viral strains, including influenza viruses. The mechanism appears to involve inhibition of viral neuraminidase, which is crucial for viral replication and release from infected cells. In vitro studies demonstrated that these compounds can inhibit viral replication effectively within a specific time frame post-infection .

2. Antibacterial Activity

The antibacterial potential of this compound has also been explored. Research indicates that this compound can inhibit the growth of several bacterial strains, suggesting its utility as a lead compound in the development of new antibacterial agents. The structural modifications in related compounds have been shown to enhance their antibacterial efficacy significantly .

3. Metal Extraction Applications

Beyond its biological activities, this compound is noted for its role in metal extraction processes. It has been utilized as an extractant for copper ions due to its ability to form stable complexes with metal ions through coordination chemistry. The oxime group plays a crucial role in enhancing the extractive properties of the compound, making it effective in hydrometallurgical applications .

Case Studies and Research Findings

Synthesis and Modification

The synthesis of this compound typically involves the reaction of 5-bromo-2-hydroxybenzaldehyde with hydroxylamine hydrochloride under acidic conditions. This reaction yields the oxime derivative, which can further be modified to enhance its biological activity or extractive properties.

Scientific Research Applications

Antiviral Properties

Recent studies have highlighted the antiviral potential of derivatives of 5-bromo-2-hydroxybenzaldehyde oxime. These compounds have demonstrated significant activity against various viral strains, including influenza. The mechanism of action involves the inhibition of viral neuraminidase, which is essential for viral replication and release from infected cells. In vitro studies show that these derivatives can effectively inhibit viral replication within a specific timeframe post-infection.

Antibacterial Activity

The antibacterial efficacy of this compound has also been investigated. Research indicates that this compound can inhibit the growth of several bacterial strains, making it a promising candidate for developing new antibacterial agents. Structural modifications in related compounds have been shown to enhance their antibacterial properties significantly .

Metal Extraction Applications

Beyond its biological activities, this compound serves as an effective extractant in hydrometallurgical processes, particularly for copper ion extraction. The compound forms stable complexes with metal ions through coordination chemistry, which enhances its extractive properties. The oxime functional group plays a crucial role in this process .

Table 1: Metal Extraction Efficiency

| Compound | Metal Ion Extracted | Efficiency (%) |

|---|---|---|

| This compound | Copper (II) | High |

| 5-tert-butyl-3-dihexylaminomethyl-2-hydroxybenzaldehyde oxime | Copper (II), Zinc (II) | Very High |

Synthesis and Modification

The synthesis of this compound typically involves the reaction of 5-bromo-2-hydroxybenzaldehyde with hydroxylamine hydrochloride under acidic conditions. This reaction yields the oxime derivative, which can be further modified to enhance its biological activity or extractive properties .

Case Study: Modification for Enhanced Extraction

A study focused on modifying phenolic oximes for improved copper extraction demonstrated that substituents at the 3-position significantly alter reagent strength by two orders of magnitude. The findings suggest that specific structural modifications can enhance the extractive capabilities of related compounds, indicating a pathway for developing more effective extractants .

Comparison with Similar Compounds

Structural and Substituent Effects

Key Observations :

- The hydroxyl group in this compound enhances hydrogen-bonding capacity, influencing solubility and crystallinity compared to non-hydroxylated analogs like (E)-2-bromobenzaldehyde oxime .

- Electron-withdrawing substituents (e.g., -Br) decrease electron density at the aromatic ring, affecting reactivity in electrophilic substitutions .

Physicochemical Properties

Key Observations :

- The melting point of this compound is higher than non-hydroxylated analogs due to stronger intermolecular interactions .

Key Observations :

Key Observations :

- The oxime group in this compound is critical for nucleophilic reactivation of phosphorylated enzymes, outperforming thiosemicarbazones in specific antidote roles .

Preparation Methods

Standard Synthetic Procedure

| Step | Reagents and Conditions | Description | Yield |

|---|---|---|---|

| 1 | 5-Bromosalicylaldehyde (2.3 g, 11.44 mmol) | Starting aldehyde | - |

| 2 | Hydroxylamine hydrochloride (1.59 g, 22.88 mmol) | Oxime-forming reagent | - |

| 3 | Pyridine (2.78 mL, 34.3 mmol) | Base to neutralize HCl and catalyze reaction | - |

| 4 | Ethanol (20 mL) | Solvent | - |

| 5 | Reaction temperature: Room temperature (20°C) | Stirring for 4 hours | - |

| 6 | Workup: Dilution with water (200 mL), pH adjustment to 4-5 with 1 M HCl | Precipitation of product | - |

| 7 | Filtration, washing with water, drying under vacuum at 45°C for 3 days | Isolation of product | 80% isolated yield |

This procedure results in the formation of (E)-5-bromo-2-hydroxybenzaldehyde oxime as an off-white solid. The reaction proceeds smoothly at ambient temperature, and the product is isolated by acidifying the reaction mixture to precipitate the oxime, followed by filtration and drying. The overall yield reported is approximately 80%.

Mechanistic Insight

The reaction mechanism involves nucleophilic attack by the hydroxylamine nitrogen on the aldehyde carbonyl carbon of 5-bromosalicylaldehyde, forming an intermediate oxime. Pyridine acts as a base to neutralize the hydrochloric acid released from hydroxylamine hydrochloride and to facilitate the reaction by maintaining a suitable pH environment. The presence of the hydroxy group ortho to the aldehyde may stabilize the intermediate and final oxime via intramolecular hydrogen bonding.

Analytical and Characterization Data

The product is typically characterized by chromatographic and spectroscopic methods to confirm its identity and purity.

| Parameter | Data |

|---|---|

| Molecular Formula | C7H6BrNO2 |

| Molecular Weight | 216.03 g/mol |

| LC-MS Analysis | m/z 216/218 (M+H)+ corresponding to bromine isotopes |

| Physical Appearance | Off-white solid |

| Purity | >95% by chromatographic methods (e.g., UPLC) |

The LC-MS data confirm the molecular ion peaks consistent with the bromine isotopes, verifying the molecular structure of the oxime.

Summary Table of Preparation Methods

| Method | Starting Material | Reagents | Solvent | Conditions | Yield | Notes |

|---|---|---|---|---|---|---|

| Pyridine-mediated oximation | 5-Bromosalicylaldehyde | Hydroxylamine hydrochloride, Pyridine | Ethanol | Room temperature, 4 h | ~80% | Acidification to pH 4-5 to precipitate product |

| Alternative methods (not detailed in sources) | - | - | - | - | - | No other methods reported in available literature |

Research Findings and Practical Considerations

- The reaction is efficient and reproducible, with mild conditions that avoid harsh reagents or elevated temperatures.

- The use of pyridine is critical to neutralize HCl and promote oxime formation.

- The product’s stability and purity make it suitable for further synthetic applications or research.

- The reaction time of 4 hours at room temperature is optimal to achieve high yields without significant by-product formation.

- Post-reaction acidification is necessary to isolate the oxime as a solid, facilitating purification.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.